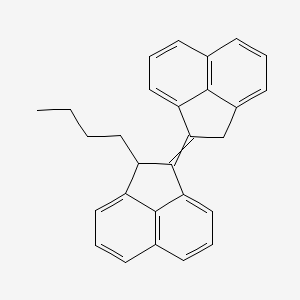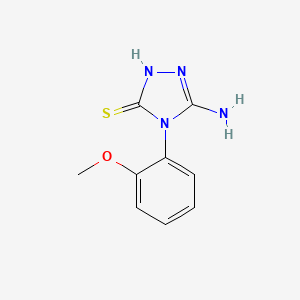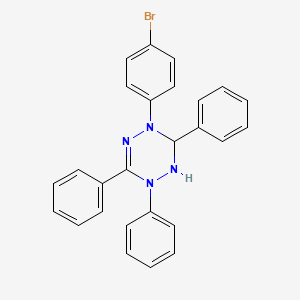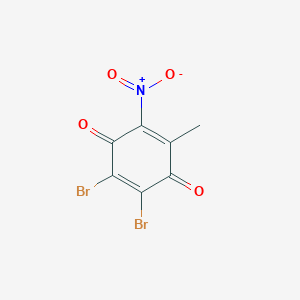![molecular formula C14H9NO6 B14382045 4-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-93-9](/img/structure/B14382045.png)
4-[(3-Nitrobenzoyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Nitrobenzoyl)oxy]benzoic acid is an aromatic compound characterized by the presence of a nitro group and a benzoic acid moiety It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 3-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation; bromine (Br2) in the presence of a Lewis acid for bromination.
Major Products Formed
Reduction: 4-[(3-Aminobenzoyl)oxy]benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-[(3-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
4-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
4-Hydroxybenzoic acid: Precursor in the synthesis of 4-[(3-Nitrobenzoyl)oxy]benzoic acid.
Propriétés
Numéro CAS |
89882-93-9 |
|---|---|
Formule moléculaire |
C14H9NO6 |
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
4-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-6-12(7-5-9)21-14(18)10-2-1-3-11(8-10)15(19)20/h1-8H,(H,16,17) |
Clé InChI |
DGIHPDSFWBERST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)

![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)



![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
